molecular formula C9H10BrClN2O2 B1381604 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803595-97-2

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1381604
CAS No.: 1803595-97-2
M. Wt: 293.54 g/mol
InChI Key: OBNWKVUZCDZPQV-UHFFFAOYSA-N
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Description

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the molecular formula C9H10BrClN2O2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2.ClH/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8;/h1-2,11H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWKVUZCDZPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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